![molecular formula C22H23N3O4S B2734674 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866811-77-0](/img/structure/B2734674.png)

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development and progression of various types of cancer, including leukemia, lymphoma, and solid tumors. BMS-986177 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential treatment for cancer.

Scientific Research Applications

Chemical Properties and Interactions

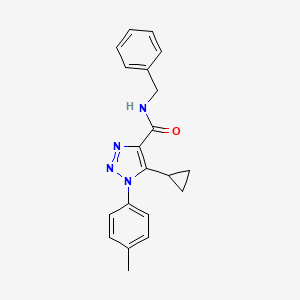

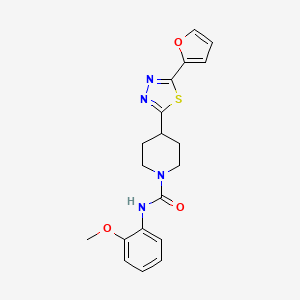

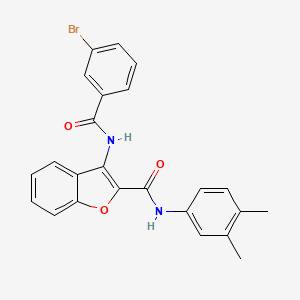

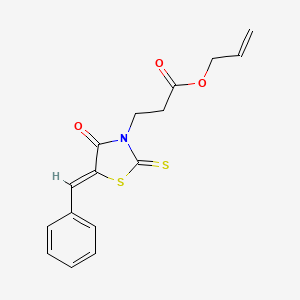

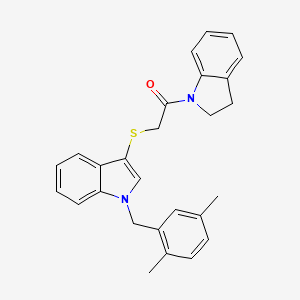

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide is a compound with potential relevance in various research domains due to its complex chemical structure, which features a benzenesulfonyl group, a methoxyquinolinyl moiety, and a piperidine-4-carboxamide segment. This structure suggests potential interactions with biological targets, possibly acting as a ligand for certain receptors or enzymes, based on the functional groups present in its structure. The presence of the benzenesulfonyl and methoxyquinolinyl groups could imply a role in modulating chemical interactions within biological systems, potentially influencing processes such as enzyme inhibition or receptor modulation (Pietra & Vitali, 1972; Pauls, Ewing, & Choi-Sledeski, 2001).

Potential Therapeutic Applications

Given its structural complexity and the presence of pharmacophore-like elements such as the piperidine-4-carboxamide group, research could explore its potential as a therapeutic agent. The compound might serve as a scaffold for developing novel drugs targeting central nervous system disorders or other conditions where the modulation of specific biochemical pathways is crucial. The unique combination of functional groups within its structure suggests possible utility in designing inhibitors or agonists for a wide range of biological targets (Saganuwan, 2017; Mendieta, Tarragó, & Giralt, 2011).

Role in Chemical Synthesis and Material Science

The compound's structure indicates potential roles beyond biological applications, including chemical synthesis and materials science. For instance, its benzene and quinoline components could be utilized in synthesizing complex polymers or as a core structure for developing materials with unique electronic or photonic properties. Such applications would leverage the aromaticity and electronic characteristics of the quinoline and benzenesulfonyl groups, suggesting avenues for future research in material design and functionalization (Bukhari, 2022; Verma, Quraishi, & Ebenso, 2020).

Exploration in Environmental and Industrial Applications

The chemical properties of 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide might also find relevance in environmental science, particularly in processes such as pollutant degradation or as a component in the synthesis of environmentally friendly materials. The potential for this compound to interact with various environmental pollutants through processes like redox reactions could open up new research directions in the field of green chemistry and sustainable environmental remediation (Husain & Husain, 2007).

properties

IUPAC Name |

1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-29-16-7-8-19-18(13-16)21(25-11-9-15(10-12-25)22(23)26)20(14-24-19)30(27,28)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVYTTXLRHEDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2734596.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2734597.png)

![1-(Benzenesulfonyl)-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2734600.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2734601.png)

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)